Arg-Gly-Tyr-Ser-Leu-Gly

Enzyme Kinetics PKA cAMP-Dependent Protein Kinase

Inconsistent kinase assay data from poorly characterized peptide substrates undermines research reproducibility. Arg-Gly-Tyr-Ser-Leu-Gly (lysozyme residues 21-26) is a rigorously defined hexapeptide PKA substrate with a documented 6-fold higher Vmax than native RCMM-lysozyme, ensuring robust high-throughput screening signal output. Its unique kinetic signature-including a 50- to 100-fold loss of catalytic efficiency upon N-terminal arginine substitution-makes it an indispensable SAR reference standard and QC validation tool. Validated as an exogenous substrate for E. coli serine/threonine kinases, a niche capability absent in generic alternatives such as Kemptide. Each batch is verified by HPLC and MS; functional kinase activity QC data available upon request.

Molecular Formula C28H45N9O9
Molecular Weight 651.7 g/mol
CAS No. 59587-18-7
Cat. No. B15358742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Gly-Tyr-Ser-Leu-Gly
CAS59587-18-7
Molecular FormulaC28H45N9O9
Molecular Weight651.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C28H45N9O9/c1-15(2)10-19(25(44)34-13-23(41)42)36-27(46)21(14-38)37-26(45)20(11-16-5-7-17(39)8-6-16)35-22(40)12-33-24(43)18(29)4-3-9-32-28(30)31/h5-8,15,18-21,38-39H,3-4,9-14,29H2,1-2H3,(H,33,43)(H,34,44)(H,35,40)(H,36,46)(H,37,45)(H,41,42)(H4,30,31,32)/t18-,19-,20-,21-/m0/s1
InChIKeyINUQEXWWBRMJRX-TUFLPTIASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-Gly-Tyr-Ser-Leu-Gly: Foundational Kinase Substrate


Arg-Gly-Tyr-Ser-Leu-Gly (CAS 59587-18-7) is a synthetic hexapeptide corresponding to residues 21-26 of chicken egg white lysozyme, specifically encompassing the serine-24 phosphorylation site [1]. It is a classical, sequence-defined substrate primarily utilized to study the catalytic activity and substrate specificity of protein kinases, most notably cAMP-dependent protein kinase (PKA) and certain bacterial kinases [2]. Its well-characterized kinetic profile and the availability of a vast body of comparative data make it an essential reference standard for kinase research, distinguishing it from less rigorously defined or commercial 'generic' kinase substrate peptides.

Workflow
PKA activity assay development and inhibitor screening
Selection Logic
Sequence-defined reference substrate with reported kinetic parameters
Use Context
Also supports bacterial kinase (E. coli) studies

Procurement Rationale for Arg-Gly-Tyr-Ser-Leu-Gly


In the context of kinase assay development, peptide substrates are not interchangeable commodities. Subtle changes in sequence, even a single amino acid, can drastically alter kinetic parameters like Km and Vmax, leading to irreproducible data and invalid cross-study comparisons. Arg-Gly-Tyr-Ser-Leu-Gly possesses a unique kinetic signature that is exquisitely sensitive to its primary sequence, particularly the N-terminal arginine residue [1]. Substituting this compound with a 'generic' PKA substrate like Kemptide (LRRASLG) or Malantide would introduce a different set of kinetic constants and enzyme-substrate interactions [2][3]. The quantitative evidence below demonstrates that the specific sequence of Arg-Gly-Tyr-Ser-Leu-Gly confers a distinct profile of catalytic efficiency, maximal velocity, and bacterial kinase compatibility, making it an irreplaceable tool for specific research applications.

Alternate Substrate Mismatch
Kemptide or Malantide exhibit different Km profiles; cross-study comparisons may not transfer directly.
Sequence Integrity Risk
N-terminal arginine substitution reported to reduce catalytic efficiency; impurities or degradation may alter activity.
Cross-Species Utility Gap
Mammalian-specific substrates may not be recognized by bacterial kinases; E. coli assay compatibility requires validation.

Kinetic Evidence for Arg-Gly-Tyr-Ser-Leu-Gly


Superior Catalytic Turnover vs. Native Substrate

Compared to its full-length, denatured protein counterpart (RCMM-lysozyme), Arg-Gly-Tyr-Ser-Leu-Gly is a much more efficient substrate for the catalytic subunit of rabbit skeletal muscle PKA. It exhibits a significantly enhanced maximal reaction velocity (Vmax), demonstrating that the hexapeptide is processed much faster by the enzyme. This is critical for designing high-signal assays. [1]

Catalytic Turnover
Head-to-head
Vmax: 12.2 µmol/min/mg vs 2.4 µmol/min/mg (RCMM-lysozyme). Approximately 5-fold higher.
Reported higher Vmax supports high-signal assay design.
Assay context at pH 6.9; PKA catalytic subunit.
Enzyme Kinetics PKA cAMP-Dependent Protein Kinase Synthetic Peptide Substrate

Critical N-Terminal Arginine Requirement

The kinetic profile of Arg-Gly-Tyr-Ser-Leu-Gly is uniquely dependent on its N-terminal arginine. A direct comparison of the parent peptide with analogs where arginine was replaced by glycine, histidine, or lysine reveals a dramatic loss of catalytic efficiency (Vmax/Km ratio). This validates that the exact sequence is non-negotiable for its high activity. [1]

N-Terminal Arg Requirement
Head-to-head
Vmax/Km: 3.87 (Arg) vs 0.03–0.07 (Gly/His/Lys analogs). 50- to 100-fold difference.
Sequence authenticity reported as critical; substitution may alter catalytic efficiency.
Based on N-terminal substitution analogs at pH 6.0.
Structure-Activity Relationship (SAR) Substrate Specificity PKA Mutagenesis

Distinct Affinity Profile vs. Other Substrates

Arg-Gly-Tyr-Ser-Leu-Gly occupies a unique space in the PKA substrate landscape. Its affinity for the enzyme, as measured by the Michaelis constant (Km), is orders of magnitude weaker than that of highly optimized, arginine-rich substrates like Kemptide (LRRASLG) or Malantide. This difference is not a disadvantage but a specific characteristic that makes it a better model for certain native, non-consensus phosphorylation sites. [1]

Substrate Affinity Profile
Cross-study
Km: 4.4 mM (Arg-Gly-Tyr-Ser-Leu-Gly) vs 0.016 mM (Kemptide). Approximately 300-fold higher Km.
Supports non-consensus phosphorylation site modeling.
Cross-study comparison; assay conditions may vary.
Enzyme Kinetics Michaelis-Menten Constant PKA Substrate Assay Design

Validated Substrate for E. coli Kinases

Beyond mammalian PKA, Arg-Gly-Tyr-Ser-Leu-Gly has been empirically validated as an effective exogenous substrate for E. coli protein kinases. This is a significant finding, as many standard mammalian kinase substrates are not recognized by bacterial enzymes. The study confirmed that the peptide is phosphorylated at its serine residue by E. coli extracts, providing a rare tool for studying bacterial phosphoproteomics. [1]

Bacterial Kinase Substrate
Cross-study
Phosphorylation confirmed at serine residue by E. coli kinase extracts.
Supports bacterial phosphoproteomics research.
Reported in E. coli kinase extract assays.
Microbiology Bacterial Signaling Kinase Assay E. coli Two-Component System

Optimal Applications for Arg-Gly-Tyr-Ser-Leu-Gly


HTS Assays for PKA Activity & Inhibitors

The compound's 5-fold higher Vmax compared to its native protein counterpart (RCMM-lysozyme) translates to a robust, high-signal output, which is ideal for HTS applications. Its weaker Km relative to other substrates also means it can be used at higher concentrations without saturating the enzyme, allowing for a wider dynamic range in inhibitor screening campaigns. [1]

SAR & Substrate Specificity Studies

The well-documented 50- to 100-fold loss of catalytic efficiency upon N-terminal arginine substitution makes Arg-Gly-Tyr-Ser-Leu-Gly an essential reference point for any SAR study. It provides a baseline for understanding the contribution of specific amino acids to kinase recognition and catalysis, making it an indispensable positive control when testing mutant peptides or new kinase constructs. [1]

Bacterial Signal Transduction & Phosphoproteomics

The validated utility of Arg-Gly-Tyr-Ser-Leu-Gly as a substrate for E. coli protein kinases makes it a niche but critical reagent. It can be used in assays to measure the activity of bacterial serine/threonine kinases, to purify novel bacterial kinases, or to screen for inhibitors of bacterial phosphotransferase systems, areas where many standard mammalian kinase substrates are ineffective. [1]

QC for Synthetic Peptide Production

Given the exquisite sensitivity of its activity to its primary sequence (as shown by the SAR data), Arg-Gly-Tyr-Ser-Leu-Gly serves as a high-fidelity standard for QC. A functional kinase assay with this peptide can readily detect sequence errors, truncations, or modifications that may not be apparent by HPLC or MS alone, ensuring that the procured material meets the rigorous standards required for reproducible enzymatic research. [1]

Application
Selection Property
Validation Focus
PKA HTS & Inhibitor Screening
Reported Vmax profile
Signal-to-background ratio validation
SAR & Specificity Studies
Sequence-defined reference
Catalytic efficiency benchmarking
Bacterial Kinase Research
Cross-species substrate utility
E. coli kinase assay validation
Peptide QC Standard
Sequence-activity correlation
Functional activity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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